molecular formula C15H21N3 B5288213 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine

1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine

Cat. No.: B5288213
M. Wt: 243.35 g/mol
InChI Key: QOUWTEPLOKGCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a benzimidazole core substituted at the 2-position with a methanamine group, further functionalized by a cyclohexylmethyl moiety (Fig. 1). Its molecular formula is C₁₄H₁₉N₃, with an InChIKey of VUYWMOWHCWXKHG-UHFFFAOYSA-N . The cyclohexyl group contributes to lipophilicity, while the benzimidazole ring provides aromaticity and hydrogen-bonding capabilities via its NH group.

N-alkylation reactions (e.g., with cyclohexylmethylamine) are plausible for introducing the cyclohexylmethyl group.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-cyclohexylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-2-6-12(7-3-1)10-16-11-15-17-13-8-4-5-9-14(13)18-15/h4-5,8-9,12,16H,1-3,6-7,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUWTEPLOKGCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with cyclohexylmethyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine involves its interaction with molecular targets and pathways within cells. The benzimidazole core can mimic the properties of DNA bases, allowing it to interfere with nucleic acid synthesis and function . This interference can lead to the inhibition of cell proliferation and the induction of cell death in cancer cells. Additionally, the compound’s ability to induce oxidative stress in parasites contributes to its antiparasitic activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the Benzimidazole 2-Position

Key Compounds :
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties References
1H-Benzimidazol-2-yl-N-(cyclohexylmethyl)methanamine Cyclohexylmethyl C₁₄H₁₉N₃ 229.33 High lipophilicity; potential for hydrophobic interactions
2-(Chloromethyl)-1H-benzimidazole (Derivatives 32–39) Chloromethyl C₈H₇ClN₂ 182.61 Electrophilic reactivity; used in biological studies
Benzimidazole-2-carboxylic acids (40–46) Carboxylic acid C₈H₆N₂O₂ 162.15 Hydrogen-bonding capacity; acidic proton
N-Methyl-5-substituted derivatives (47–53) Methyl and variable groups Varies Varies Enhanced solubility; reduced NH hydrogen bonding
(E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide (6a-l) Halogenated benzylidene Varies ~400–450 Extended conjugation; potential antimicrobial activity
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) Methoxyphenyl, methyl C₁₅H₁₅N₃O 253.30 Anti-parasitic activity (e.g., anti-Leishmania)
2-(1H-Benzimidazol-2-yl)-N-[(3-chloro-4-phenylphenyl)methyl]ethanamine Chloro-phenylbenzyl C₂₂H₂₀ClN₃ 373.87 Steric bulk; halogen-mediated interactions
Functional Group Impact :
  • Electron-Withdrawing Groups (e.g., Cl) : Chloromethyl derivatives (32–39) exhibit electrophilic reactivity, enabling nucleophilic substitutions in drug design .
  • Hydrogen-Bonding Groups (e.g., COOH) : Carboxylic acid derivatives (40–46) participate in strong hydrogen bonds, influencing crystal packing and target binding .
  • Lipophilic Groups (e.g., Cyclohexylmethyl) : The target compound’s cyclohexyl group enhances membrane permeability but may reduce aqueous solubility compared to polar analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.